molecular formula C16H13ClN2O3S B2717205 Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate CAS No. 547706-71-8

Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate

Cat. No.: B2717205
CAS No.: 547706-71-8
M. Wt: 348.8
InChI Key: YIGUWNIVIKQCQG-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate (CAS 547706-71-8) is a high-purity chemical intermediate with a molecular formula of C16H13ClN2O3S and a molecular weight of 348.81 g/mol . This compound is primarily utilized in advanced pharmaceutical research and development. Its specific thiophene-carboxylate structure, featuring both 4-chlorophenyl and cyanoacetyl amino functional groups, makes it a valuable scaffold in medicinal chemistry for the synthesis of more complex molecules. Research into structurally related compounds, such as ethyl 2-((4-chlorophenyl)amino)-thiazole-4-carboxylate, has demonstrated significant potential in cell reprogramming and stem cell research by acting as potent inducers of the pluripotency transcription factor Oct3/4 . This suggests that this compound and its derivatives may hold promise in similar investigative pathways for regenerative medicine and the generation of induced pluripotent stem cells (iPSCs), offering a non-viral approach to cellular reprogramming. This product is intended for research applications only and is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(4-chlorophenyl)-2-[(2-cyanoacetyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S/c1-2-22-16(21)14-12(10-3-5-11(17)6-4-10)9-23-15(14)19-13(20)7-8-18/h3-6,9H,2,7H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGUWNIVIKQCQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-chlorobenzaldehyde, which undergoes a Knoevenagel condensation with cyanoacetic acid to form 4-(4-chlorophenyl)-2-cyanoacrylic acid. This intermediate is then subjected to a cyclization reaction with thiophene-2-carboxylic acid under acidic conditions to yield the thiophene ring system. The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ more robust catalysts and solvents to ensure the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties .

Comparison with Similar Compounds

Structural and Physicochemical Differences

Compound Name CAS Molecular Formula Molecular Weight (g/mol) XLogP3 Key Substituents Notable Properties
Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate 547706-71-8 C₁₆H₁₃ClN₂O₃S 348.8 4 Cyanoacetyl, ethyl ester Moderate lipophilicity; discontinued commercially
Ethyl 4-(4-bromophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate 546064-73-7 C₁₆H₁₃BrN₂O₃S 393.27 ~4.5* Bromophenyl, cyanoacetyl Higher molecular weight; increased lipophilicity due to bromine
Ethyl 4-(4-chlorophenyl)-2-[(furan-2-carbonyl)amino]thiophene-3-carboxylate - C₁₈H₁₅ClN₂O₄S 402.84 ~3.5* Furan-carbonyl Aromatic furan enhances π-π interactions; reduced lipophilicity
Mthis compound sc-328621 C₁₅H₁₁ClN₂O₃S 334.78 ~3.7* Methyl ester Faster ester hydrolysis potential; lower molecular weight
Ethyl 2-[(2-chloroacetyl)amino]-4-(4-chlorophenyl)thiophene-3-carboxylate 457621-54-4 C₁₆H₁₄Cl₂N₂O₃S 385.26 ~4.2* Chloroacetyl Electrophilic chloro group; potential reactivity in nucleophilic substitutions

*Estimated based on substituent contributions.

Biological Activity

Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article discusses its biological activity, including antitumor properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₆H₁₃ClN₂O₃S
  • CAS Number : 547706-71-8
  • MDL Number : MFCD03398011
  • Hazard Classification : Irritant

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. The compound has demonstrated significant cytotoxic effects against various cancer cell lines, particularly breast cancer cells (MCF-7).

  • Induction of Apoptosis : The compound has been shown to effectively induce apoptosis in cancer cells. In a study involving MCF-7 cells, it was found that the compound's IC50 value was approximately 23.2 μM after 48 hours of treatment. This resulted in a notable increase in G2/M-phase cell-cycle arrest, indicating its role in disrupting the cell cycle and promoting programmed cell death .
  • Cell Cycle Analysis : Flow cytometry analysis revealed that treated cells exhibited significant changes in cell cycle distribution. Specifically, there was an increase in the G2/M phase population from 17.23% (control) to 25.56% (treated), and S-phase from 16.76% to 23.38% .
  • In Vivo Studies : Animal studies have further supported the efficacy of this compound. In SEC-bearing mice, treatment with this compound resulted in a significant reduction in tumor mass compared to control groups, demonstrating its potential as an effective antitumor agent .

Summary of Biological Activities

Activity TypeObservations
Cytotoxicity IC50 ~ 23.2 μM against MCF-7 cells
Apoptosis Induction Significant increase in G2/M-phase arrest
In Vivo Efficacy Reduction in tumor mass by over 54% compared to control

Case Studies

  • Breast Cancer Treatment : In a controlled study, MCF-7 cells treated with the compound showed increased apoptosis rates and reduced proliferation, supporting its use as a potential therapeutic agent for breast cancer .
  • Hepatocellular Toxicity Assessment : The compound also demonstrated protective effects against liver toxicity induced by chemotherapy agents, indicating its dual role in both treating cancer and mitigating side effects associated with traditional therapies .

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate?

The synthesis typically involves multi-step protocols, including condensation, cyclization, and acylation. For example:

  • Step 1 : Condensation of ethyl cyanoacetate with a ketone intermediate (e.g., 1-(4-nitrophenyl)propan-2-one) to form a thiophene precursor.
  • Step 2 : Cyclization with sulfur under controlled conditions to generate the thiophene core.
  • Step 3 : Acylation with cyanoacetyl chloride to introduce the [(cyanoacetyl)amino] substituent . Key challenges include optimizing reaction temperatures and catalyst selection to improve yields (>80%) and purity (>95%).

Q. How is the compound characterized structurally and spectroscopically?

  • X-ray crystallography : Used to confirm molecular conformation and intermolecular interactions (e.g., C–H···O hydrogen bonds). Disorder in crystal structures, as observed in cyclohexenone analogs, requires careful refinement using software like SHELXL .
  • NMR spectroscopy : 1H NMR data (e.g., δ 1.10 ppm for ethyl groups, aromatic proton splitting patterns) and elemental analysis (C, H, N, S) validate purity and functional groups .
  • Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.

Q. What preliminary biological screening assays are recommended for this compound?

  • Antimicrobial activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using agar dilution or broth microdilution methods.
  • Anti-inflammatory assays : Measure inhibition of COX-1/COX-2 enzymes or cytokine (e.g., IL-6, TNF-α) production in macrophage models.
  • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .

Advanced Research Questions

Q. How do substituent variations (e.g., chlorophenyl vs. nitrophenyl) impact biological activity?

  • Case Study : Replacing the 4-chlorophenyl group with a 4-nitrophenyl moiety (as in analog 7 from ) reduces antimicrobial potency but enhances anti-inflammatory activity, likely due to increased electron-withdrawing effects altering receptor binding.
  • SAR Analysis : A table comparing analogs (e.g., ethyl 5-methylthiophene-3-carboxylate vs. piperidine derivatives) highlights critical substituents for target selectivity .

Q. What strategies resolve contradictions in crystallographic data for thiophene derivatives?

  • Disorder Modeling : For disordered cyclohexene rings (e.g., envelope vs. screw-boat conformations in ), refine occupancy ratios (e.g., 0.684:0.316) using SHELXL’s PART instruction.
  • Validation Tools : Cross-check with Hirshfeld surface analysis and residual density maps to confirm plausible disorder scenarios .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Docking Studies : Use AutoDock Vina to simulate binding to COX-2 (PDB ID: 5KIR). The cyanoacetyl group forms hydrogen bonds with Arg120 and Tyr355, while the chlorophenyl moiety engages in hydrophobic interactions.
  • MD Simulations : Assess binding stability over 100 ns trajectories; RMSD values <2.0 Å indicate stable complexes .

Q. What experimental designs address low charge-carrier mobility in OFET applications?

  • Device Fabrication : Spin-coat the compound onto SiO2/Si substrates; anneal at 150°C to enhance crystallinity.
  • Performance Metrics : Measure mobility (μ) using transfer curves (e.g., μ = 0.1–0.5 cm²/V·s) and on/off ratios (>10³) .

Key Research Gaps

  • Mechanistic Studies : Elucidate the role of the cyanoacetyl group in modulating enzyme kinetics (e.g., via stopped-flow spectroscopy).
  • Toxicity Profiling : Conduct in vivo studies to assess hepatotoxicity and neurotoxicity (e.g., rodent models).

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